Diethyl Rivastigmine

Descripción general

Descripción

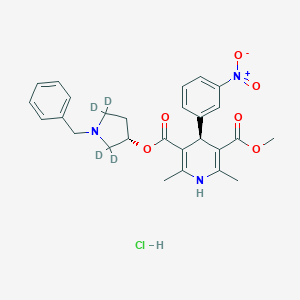

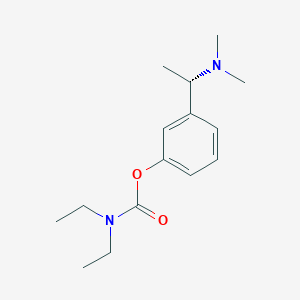

Diethyl Rivastigmine is a variant of Rivastigmine, which is a cholinesterase inhibitor used to treat mild to moderate dementia in Alzheimer’s and Parkinson’s .

Synthesis Analysis

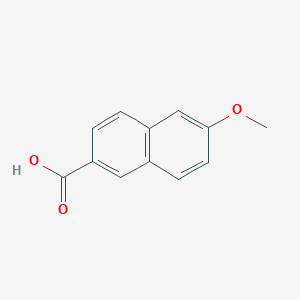

The synthesis of Rivastigmine involves several steps. It starts with the screening of various compounds, followed by derivatisation and chiral analysis of the compound . The key steps in the synthesis include stereoselective chlorination of a chiral secondary benzylic alcohol intermediate and amination of the corresponding chloride . During the preparation of Rivastigmine, two impurities were detected and identified .Molecular Structure Analysis

The molecular structure of Diethyl Rivastigmine is C15H24N2O2 . It has been characterized by spectral data including 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis

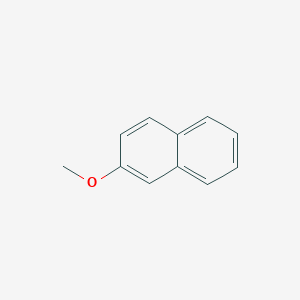

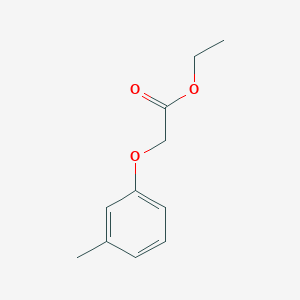

Rivastigmine is prepared by the reaction of N-ethyl-N-methyl carbamoyl chloride with (S)-3-(1-dimethylaminoethyl)phenol . A stability-indicating HPLC analysis method has been developed for quantitative analysis of Rivastigmine .Physical And Chemical Properties Analysis

Rivastigmine is a carbamate ester obtained by formal condensation of the carboxy group of ethyl (methyl)carbamic acid with the phenolic OH group of 3-[(1S)-1-(dimethylamino)ethyl]phenol . The molecular weight of Diethyl Rivastigmine is 264.36 g/mol .Aplicaciones Científicas De Investigación

Alzheimer’s Disease Treatment

Diethyl Rivastigmine is primarily used in the treatment of Alzheimer’s disease (AD). It functions as a cholinesterase inhibitor, which helps increase the levels of acetylcholine in the brain, thereby improving cognitive function in patients with mild to moderate AD .

Multi-Target Compounds for AD

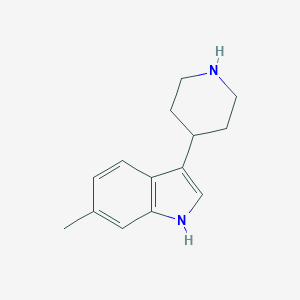

Recent studies have focused on developing novel Rivastigmine derivatives as multi-target compounds. These derivatives aim to address various aspects of AD, such as inhibiting amyloid β-peptide aggregation, providing antioxidant effects, and chelating metals .

Combination Therapy

Rivastigmine is also evaluated in combination with other drugs like Memantine for enhanced efficacy in AD treatment. This combination has been shown to improve mental status scores and has a better safety and tolerability profile compared to monotherapy .

Neuroprotection

Some derivatives of Rivastigmine have shown potential in promoting cell viability and neuroprotection. This is particularly important in neurodegenerative diseases where neuronal damage is prevalent .

Inhibition of Cholinesterases

Apart from its application in AD, Diethyl Rivastigmine’s ability to inhibit cholinesterases makes it a candidate for research in other neurological disorders where cholinergic dysfunction is a factor .

Pharmacokinetic Improvements

Research into different formulations of Rivastigmine, such as nasal liposomal delivery, has shown promising results in improving pharmacokinetic features like rapid onset of action, enhanced systemic bioavailability, and increased half-life .

Mecanismo De Acción

Target of Action

Diethyl Rivastigmine primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning. By inhibiting these enzymes, Diethyl Rivastigmine increases the concentration of acetylcholine in the brain, which can help improve cognitive function .

Mode of Action

Diethyl Rivastigmine acts by binding reversibly with and inactivating cholinesterases (AChE and BuChE), thereby preventing the hydrolysis of acetylcholine . This leads to an increased concentration of acetylcholine at cholinergic synapses, enhancing cholinergic function .

Biochemical Pathways

The primary biochemical pathway affected by Diethyl Rivastigmine is the cholinergic pathway. By inhibiting AChE and BuChE, Diethyl Rivastigmine prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain . This can help to mitigate the symptoms of diseases like Alzheimer’s, which are characterized by a deficiency of acetylcholine .

Pharmacokinetics

The pharmacokinetics of Diethyl Rivastigmine involve its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits non-linear pharmacokinetics due to the saturation of its elimination . It has a rapid onset of action, with a Tmax of 5 minutes, and a half-life of approximately 30.92 minutes . Its systemic bioavailability is enhanced, with an F value of 118.65 .

Result of Action

The primary molecular effect of Diethyl Rivastigmine is the increased concentration of acetylcholine in the brain. This results from the inhibition of AChE and BuChE, which prevents the breakdown of acetylcholine . On a cellular level, this can lead to improved cognitive function, as acetylcholine is a key neurotransmitter involved in learning and memory .

Action Environment

The action, efficacy, and stability of Diethyl Rivastigmine can be influenced by various environmental factors. For instance, the drug’s ability to cross the blood-brain barrier is crucial for its action in the central nervous system . Additionally, factors such as the patient’s age and the duration of treatment can influence the drug’s efficacy .

Safety and Hazards

Direcciones Futuras

Rivastigmine, in particular transdermal administration due to greater tolerability, has the best evidence for treatment of cognitive impairment in Parkinson’s disease dementia (PDD). Research is ongoing to overcome this unmet need for treatment options for cognitive symptoms of PDD . Rivastigmine can modify the levels of several shedding proteins and directs APP processing toward the non-amyloidogenic pathway. This novel property of rivastigmine can be therapeutically exploited for disease-modifying intervention that goes beyond symptomatic treatment for AD .

Propiedades

IUPAC Name |

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N,N-diethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-6-17(7-2)15(18)19-14-10-8-9-13(11-14)12(3)16(4)5/h8-12H,6-7H2,1-5H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLIVEWNSBETGE-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431357 | |

| Record name | Diethyl Rivastigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl Rivastigmine | |

CAS RN |

1230021-34-7 | |

| Record name | Diethyl Rivastigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How can Diethyl Rivastigmine be identified in Rivastigmine samples?

A2: The research utilized a method called reversed-phase liquid chromatography coupled with electrospray-mass spectrometry to identify Diethyl Rivastigmine in Rivastigmine samples. [] They further isolated the compound using preparative HPLC and confirmed its presence by co-injecting it with Rivastigmine samples. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B124767.png)

![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)

![6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B124798.png)